molecular formula C15H23N3O3 B7139223 N-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]-3-(oxan-4-yloxy)propanamide

N-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]-3-(oxan-4-yloxy)propanamide

Cat. No.: B7139223
M. Wt: 293.36 g/mol
InChI Key: QIBPEUHNIFEZND-UHFFFAOYSA-N
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Description

N-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]-3-(oxan-4-yloxy)propanamide is a complex organic compound that features a pyrazole ring, a cyclopropyl group, and an oxane moiety

Properties

IUPAC Name

N-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]-3-(oxan-4-yloxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-10-8-12(10)13-9-14(18-17-13)16-15(19)4-7-21-11-2-5-20-6-3-11/h9-12H,2-8H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBPEUHNIFEZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC(=NN2)NC(=O)CCOC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]-3-(oxan-4-yloxy)propanamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with a cyclopropyl halide.

    Attachment of the oxane moiety: This can be done through a nucleophilic substitution reaction where the oxane group is introduced using an appropriate leaving group.

    Formation of the propanamide linkage: This final step involves the reaction of the intermediate with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]-3-(oxan-4-yloxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]-3-(oxan-4-yloxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]-3-(oxan-4-yloxy)propanamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the oxane moiety can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Shares the cyclopropyl and pyrazole features but differs in the presence of borate and sulfonamide groups.

    5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Contains a pyrazole ring and amino group but lacks the oxane moiety.

Uniqueness

N-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]-3-(oxan-4-yloxy)propanamide is unique due to its combination of a pyrazole ring, cyclopropyl group, and oxane moiety, which confer specific chemical and biological properties not found in similar compounds.

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